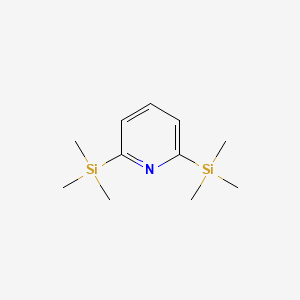

Pyridine, 2,6-bis(trimethylsilyl)-

Description

Significance in Contemporary Synthetic Methodology

The strategic placement of the two trimethylsilyl (B98337) groups on the pyridine (B92270) ring is key to the compound's utility. These bulky groups sterically hinder the adjacent nitrogen atom and the carbon atoms at the 3 and 5 positions, influencing how and where the molecule reacts. This steric hindrance can be exploited to achieve high selectivity in chemical transformations.

A primary application of silylated pyridines is in facilitating specific C-H bond functionalization, a type of reaction that is of great interest for its efficiency. For instance, the silyl (B83357) groups can direct metallation to the remaining C-H positions on the ring, which can then be converted into a variety of other functional groups. While direct C-H silylation of pyridine often depends on the substrate's electronic and steric properties, making C2-selectivity difficult to control, specialized catalytic systems have been developed to overcome this. rsc.org For example, rhodium-aluminum complexes can achieve C2-selective mono-silylation by coordinating the pyridine to a Lewis-acidic aluminum center, which then directs the C-H activation at the rhodium center. rsc.org

Furthermore, the trimethylsilyl groups are excellent leaving groups in the presence of a fluoride (B91410) ion source. This allows for the facile transformation of the C-Si bond into a C-C, C-O, or C-halogen bond through cross-coupling reactions, providing a powerful method for constructing more complex pyridine derivatives.

Historical Context and Evolution of Pyridine Silylation Strategies

The deliberate placement of silicon groups onto aromatic rings, or silylation, has evolved significantly over the years. Historically, the synthesis of pyridine derivatives was a major focus, with the Hantzsch pyridine synthesis, described in 1881, being a landmark method. wikipedia.org However, the direct and selective silylation of the pyridine ring is a more modern development.

Early methods for creating carbon-silicon bonds often involved the reaction of an organometallic reagent (like a Grignard or organolithium compound) with a chlorosilane. For example, the synthesis of 2-bromo-6-(trimethylsilyl)pyridine (B1310662) can be achieved by treating 2,6-dibromopyridine (B144722) with n-butyllithium followed by chlorotrimethylsilane. chemicalbook.com This approach, while effective, requires the pre-functionalization of the pyridine ring with a halogen.

The quest for more direct and efficient methods led to the development of catalytic C-H silylation. This area has seen tremendous interest, with various transition metals like iridium, rhodium, ruthenium, and platinum being employed as catalysts. acs.org These modern strategies offer advantages in terms of atom economy and reduced waste generation. For instance, zinc triflate, a common and readily available Lewis acid, has been shown to catalyze the dehydrogenative silylation of pyridine, although it tends to direct the silyl group to the 3-position. acs.orgnih.gov More recent advancements have even utilized electrochemistry to achieve site-selective silylation of pyridines under mild conditions, involving a temporary dearomatization of the pyridine ring. chemrxiv.org This continuous evolution from stoichiometric reactions to sophisticated catalytic systems highlights the persistent drive for more efficient and selective synthetic tools in pyridine chemistry.

Scope of Academic Research in Organosilicon-Pyridine Chemistry

The study of organosilicon-pyridine compounds is a vibrant and expanding area of academic research, bridging organic, inorganic, and materials chemistry. researchgate.net The unique properties of the silicon-carbon bond, which is more readily cleaved than a carbon-carbon bond by certain reagents, make these compounds valuable intermediates. lkouniv.ac.in

Research in this field is multifaceted and includes:

Catalyst Development: A significant portion of research focuses on creating new catalysts for the selective silylation of pyridines and for using silylated pyridines in further reactions. rsc.orgnih.gov This includes exploring both transition metal and main group element catalysts. nih.gov

Synthesis of Complex Molecules: Silylated pyridines are used as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. wikipedia.org For example, 2,6-disubstituted pyridines are common structural motifs, and silylation provides a route to access them. The synthesis of asymmetric 2,6-bis(arylimino)pyridines, used as ligands in polymerization catalysts, can be achieved starting from pyridine precursors. researchgate.net

Materials Science: The incorporation of organosilicon-pyridine units into polymers and other materials is an area of active investigation. dtic.milresearchgate.net These materials may exhibit interesting electronic or photophysical properties due to the interplay between the electron-deficient pyridine ring and the silicon centers. researchgate.net

The breadth of research is reflected in the numerous publications in high-impact chemistry journals, indicating a strong and continuing interest in the fundamental chemistry and application of these compounds. researchgate.net

Interactive Data Table: Properties of Key Compounds

This table summarizes key physical and chemical data for compounds relevant to the synthesis and reactions discussed in this article.

| Compound Name | Formula | Molecular Weight ( g/mol ) | Role/Use |

| Pyridine | C₅H₅N | 79.10 | Parent Heterocycle |

| Pyridine, 2,6-bis(trimethylsilyl)- | C₁₁H₂₁NSi₂ | 223.46 | Central Synthon |

| Chlorotrimethylsilane | C₃H₉ClSi | 108.64 | Silylating Agent |

| 2,6-Dibromopyridine | C₅H₃Br₂N | 236.89 | Precursor |

| 2,6-Pyridinedimethanol | C₇H₉NO₂ | 139.15 | Precursor/Intermediate |

| 2,6-Bis(bromomethyl)pyridine (B1268884) | C₇H₇Br₂N | 264.95 | Synthetic Intermediate |

Structure

3D Structure

Properties

IUPAC Name |

trimethyl-(6-trimethylsilylpyridin-2-yl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NSi2/c1-13(2,3)10-8-7-9-11(12-10)14(4,5)6/h7-9H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIKHDRDLLZXYPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=NC(=CC=C1)[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NSi2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90189010 | |

| Record name | Pyridine, 2,6-bis(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35505-52-3 | |

| Record name | Pyridine, 2,6-bis(trimethylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035505523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2,6-bis(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pyridine, 2,6 Bis Trimethylsilyl and Its Precursors

Direct Reductive Disilylation of Pyridine (B92270) Derivatives

Direct reductive disilylation offers a pathway to introduce trimethylsilyl (B98337) groups onto the pyridine ring. This transformation typically involves the reaction of a pyridine derivative with a silylating agent in the presence of a reducing agent.

The mechanism of reductive silylation of pyridines can be complex and is influenced by the specific reagents and conditions employed. One proposed pathway involves the initial reduction of the pyridine ring to form a radical anion. This radical anion can then be trapped by a silyl (B83357) electrophile. A second reduction and silylation event would then lead to the formation of a disilylated dihydropyridine (B1217469) intermediate, which can subsequently be aromatized to yield the desired 2,6-bis(trimethylsilyl)pyridine.

Alternatively, some catalytic systems may proceed through a dearomatization-silylation sequence. For instance, activation of the pyridine nitrogen, often through coordination to a Lewis acidic center, can render the ring more susceptible to nucleophilic attack by a hydride source. nih.gov This can lead to the formation of a dihydropyridine intermediate, which can then undergo silylation. The specific pathway, whether involving radical intermediates or dearomatization, is a subject of ongoing research and is highly dependent on the chosen catalytic system. acs.orgnih.gov

The choice of silylating agent and the reaction conditions play a crucial role in determining the regioselectivity of the silylation process. acs.org For instance, the use of bulky silylating agents can sterically hinder reaction at the 2- and 6-positions, favoring silylation at other positions of the pyridine ring. The nature of the solvent and the presence of additives can also significantly impact the outcome. Polar solvents can facilitate the reaction by stabilizing charged intermediates. sigmaaldrich.comsigmaaldrich.com

In some cases, the regioselectivity is dictated by the electronic properties of the pyridine ring. Electron-withdrawing substituents can influence the position of silylation. nih.gov For example, zinc-catalyzed silylation of pyridine with triethylsilane has been shown to yield a mixture of 3-(triethylsilyl)pyridine and 3,5-bis(triethylsilyl)pyridine, with the ratio of products being dependent on the stoichiometry of the reactants. acs.orgacs.org

Functional Group Interconversion Strategies

An alternative and often more controlled approach to the synthesis of 2,6-bis(trimethylsilyl)pyridine involves the transformation of pre-existing functional groups on the pyridine ring.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-silicon bonds. sci-hub.senih.gov The Hiyama coupling, for instance, utilizes organosilanes in palladium-mediated reactions with aryl halides. sci-hub.se The synthesis of 2,6-bis(trimethylsilyl)pyridine can be envisioned through the palladium-catalyzed coupling of a 2,6-dihalopyridine with a suitable silylating agent like hexamethyldisilane. sci-hub.se However, such reactions can sometimes be complicated by the formation of homo-coupled byproducts. sci-hub.se

The mechanism of these cross-coupling reactions generally involves a catalytic cycle comprising oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organosilane, and reductive elimination to afford the silylated product and regenerate the catalyst. nih.gov The choice of ligand on the palladium catalyst is critical for achieving high efficiency and selectivity. nih.gov

Table 1: Examples of Palladium-Catalyzed Silylation Reactions

| Starting Material | Silylating Agent | Catalyst System | Product(s) | Yield (%) | Reference |

| 2,3-dibromopyridine | Chloropentamethyldisilane | Isopropyl magnesium chloride | 2-Bromo-3-(pentamethyldisilanyl)pyridine | - | acs.org |

| 2-bromo-3-(pentamethyldisilanyl)pyridine | Ethynyltrimethylsilane | PdCl2(PPh3)2-CuI | Pyridine-fused silole | - | acs.org |

| 2-Bromo-5-trifluoromethylpyridine | Hexamethyldisilane | - | Homo-coupled byproduct | 38 | sci-hub.se |

| 2-trimethylsilylpyridine | 4-bromoacetophenone | Palladium catalyst | Cross-coupled product | Good to excellent | sci-hub.se |

A widely used method for the synthesis of organolithium reagents is the lithium-halogen exchange reaction. harvard.eduprinceton.eduscribd.com This reaction is particularly effective for aryl and vinyl halides and proceeds rapidly at low temperatures. harvard.edu The synthesis of 2,6-bis(trimethylsilyl)pyridine can be achieved by treating a 2,6-dihalopyridine, such as 2,6-dibromopyridine (B144722), with an alkyllithium reagent like n-butyllithium. This generates a 2,6-dilithiopyridine intermediate, which can then be trapped by an electrophile, in this case, trimethylsilyl chloride, to yield the desired product. researchgate.net

The mechanism is believed to involve the formation of an "ate-complex" where the halogen coordinates to the lithium atom of the organolithium reagent. harvard.eduprinceton.edu The reaction is generally kinetically controlled, and the rate of exchange is typically faster for iodides than for bromides, with chlorides being the least reactive. princeton.eduscribd.com The choice of solvent can also be critical, with ethereal solvents like THF or diethyl ether being commonly employed. harvard.edu

Table 2: Lithium-Halogen Exchange for Silylation

| Starting Material | Reagents | Conditions | Product | Notes | Reference |

| 2,6-dibromopyridine | 1. n-BuLi 2. Trimethylsilyl chloride | -78 °C | 2-Bromo-6-lithiopyridine initially, then re-equilibration to 2,6-dilithiopyridine | Inverse addition can provide clean monolithiation | researchgate.net |

| Bromoquinoline derivative | 1. n-BuLi (2 equiv) 2. Electrophile | -78 °C, THF | Functionalized quinoline | Inverse addition to prevent proton exchange | researchgate.net |

Preparation of Related Bis-Silylated Pyridine Scaffolds

The synthetic strategies described above can be extended to prepare a variety of substituted bis-silylated pyridine scaffolds. acs.orgclockss.orgorganic-chemistry.orgnih.gov For instance, starting with substituted dihalopyridines, a range of functionalized 2,6-bis(trimethylsilyl)pyridines can be accessed through lithium-halogen exchange followed by silylation. Similarly, palladium-catalyzed cross-coupling reactions can be employed with substituted halopyridines to introduce silyl groups at specific positions. The synthesis of pyridine-fused siloles has also been reported through intramolecular bis-silylation reactions. acs.orgsemanticscholar.org The ability to synthesize these diverse scaffolds is crucial for exploring their potential applications in materials science and medicinal chemistry. researchgate.netresearchgate.net

Synthesis of 2,6-Bis(trimethylsilylamino)pyridine Derivatives

The synthesis of 2,6-bis(trimethylsilylamino)pyridine derivatives is a key step in creating ligands for coordination chemistry. A common method involves the reaction of 2,6-diaminopyridine (B39239) with a silylating agent. For instance, 2,6-bis(trimethylsilylamino)pyridine can be prepared from 2,6-diaminopyridine. iucr.org The process involves treating 2,6-diaminopyridine with n-butyllithium in tetrahydrofuran (B95107) at low temperatures, followed by reaction with a trimethylsilyl source. iucr.org This resulting lithium complex can feature a monometallic center, a novel characteristic for this ligand family. iucr.orgresearchgate.net

Silylation is a widely used derivatization technique in gas chromatography to enhance the volatility and stability of compounds with active hydrogens, such as those found in alcohols, carboxylic acids, and amines. gcms.czcaltech.edu The reaction typically involves the replacement of an active hydrogen with a trimethylsilyl (TMS) group. gcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-trimethylsilylimidazole (TMSI) are commonly employed, often in the presence of a catalyst like pyridine to accelerate the reaction, especially for sterically hindered groups. gcms.czcaltech.eduresearchgate.net While effective, TMS derivatives can be susceptible to hydrolysis. gcms.czcaltech.edu

| Reactant | Reagent | Solvent | Conditions | Product |

| 2,6-Diaminopyridine | n-Butyllithium | Tetrahydrofuran | -30°C to room temperature | Bis[2,6-bis(trimethylsilylamino)pyridine-κN1]{6-bis(trimethylsilylamino)pyridin-2-yl-κN1azanido-κN}lithium iucr.org |

Synthesis of 2,6-Bis((trimethylsilyl)ethynyl)pyridine Derivatives

The introduction of trimethylsilylethynyl groups at the 2- and 6-positions of the pyridine ring is often achieved through Sonogashira cross-coupling reactions. This method is pivotal for constructing rigid scaffolds with interesting electronic and photophysical properties. nih.gov The general approach involves reacting a di-halogenated pyridine, such as 2,6-dibromopyridine, with a trimethylsilyl-protected alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.govrsc.org

For example, a series of 2,6-bis(2-anilinoethynyl)pyridine derivatives were synthesized via a twofold Sonogashira cross-coupling between 4-functionalized-2-ethynylanilines and 2,6-dibromopyridine. nih.gov Similarly, 1-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)ethanone was prepared through a Sonogashira coupling of the corresponding ketone with trimethylsilylacetylene, catalyzed by a palladium complex and copper(I) iodide. mdpi.com

| Starting Material | Reagents | Catalyst | Solvent | Product |

| 4-Functionalized-2-ethynylanilines, 2,6-Dibromopyridine | - | Palladium complex, Copper(I) iodide | Basic MeOH or EtOH | 2,6-Bis(2-anilinoethynyl)pyridine derivatives nih.gov |

| Ketone 1 | Trimethylsilylacetylene, Diisopropylamine | Tetrakis(triphenylphosphine)palladium(0), Copper(I) iodide | Tetrahydrofuran | 1-(5-((Trimethylsilyl)ethynyl)pyridin-2-yl)ethanone mdpi.com |

Synthesis of 2,6-Bis(trimethyltin)pyridine as an Intermediate

An alternative and efficient route to functionalized pyridines involves the use of organotin intermediates. Specifically, 2,6-bis(trimethyltin)pyridine has been synthesized on a large scale from 2,6-dichloro- or 2,6-dibromopyridine. cmu.edu The synthesis involves reacting the dihalopyridine with sodium trimethylstannane (B102407), which is prepared in situ from trimethyltin (B158744) chloride and sodium metal. cmu.edu This method provides the desired product in high yield and allows for straightforward purification. cmu.edu The resulting 2,6-bis(trimethyltin)pyridine serves as a versatile building block for creating more complex pyridine-based ligands through subsequent cross-coupling reactions. cmu.edu

| Starting Material | Reagents | Solvent | Yield | Product |

| 2,6-Dichloropyridine or 2,6-Dibromopyridine | Sodium trimethylstannane (from Trimethyltin chloride and Sodium) | Dimethoxyethane | 69% | 2,6-Bis(trimethyltin)pyridine cmu.edu |

Chemo- and Regioselective Derivatization Strategies

Once the core "Pyridine, 2,6-bis(trimethylsilyl)-" structure or its precursors are in hand, various derivatization strategies can be employed to modify the molecule for specific applications. These strategies focus on either modifying the pyridine core itself or introducing additional functional groups.

Modification of the Pyridine Core via Trimethylsilyl Groups

The trimethylsilyl groups on the pyridine ring are not merely placeholders; they are reactive handles for further transformations. cymitquimica.com For instance, they can be involved in electrophilic substitution reactions. cymitquimica.com The C-Si bond can be cleaved under specific conditions to allow for the introduction of other functional groups. While detailed examples for the direct modification of "Pyridine, 2,6-bis(trimethylsilyl)-" are not extensively covered in the provided search results, the general reactivity of aryl-silicon bonds suggests possibilities for ipso-substitution reactions.

Furthermore, the synthesis of related compounds, such as polythiophene functionalized with ferrocenylborane groups, demonstrates a post-polymerization modification where silylated polythiophene is reacted with BBr3 to introduce BBr2 groups. researchgate.net This highlights the utility of silyl groups as intermediates for introducing boron-containing moieties.

Introduction of Additional Functional Groups (e.g., at the 4-Position)

The functionalization of the pyridine ring at positions other than 2 and 6 is a key strategy for fine-tuning the properties of the final molecule. The synthesis of 2,6-bis(2-anilinoethynyl)pyridine derivatives, for example, starts with 4-functionalized-2-ethynylanilines, thereby incorporating functionality at what will become the 4-position of the aniline (B41778) substituent, not the pyridine core itself. nih.gov

However, the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine via a biocatalytic process showcases the modification of substituents at the 2- and 6-positions. ethz.chrsc.org While this does not directly involve a trimethylsilyl precursor, it illustrates a pathway to functional groups at these positions.

A more direct approach to functionalizing the 4-position of a pyridine ring is demonstrated in the synthesis of a dinuclear ligand based on terpyridine. mdpi.com In this multi-step synthesis, 2,6-di(pyridin-2-yl)pyridin-4-ol is used as a key intermediate, highlighting a strategy where a functional group is present at the 4-position from the outset. mdpi.com Similarly, the synthesis of asymmetric 2,6-bis(arylimino)pyridines starts from 2,6-diacetylpyridine, which is derived from pyridine-2,6-dicarboxylic acid, again showing the introduction of functionality at the 2- and 6-positions that can be further elaborated. researchgate.net

Coordination Chemistry of Pyridine, 2,6 Bis Trimethylsilyl and Its Derivatives

Ligand Design Principles

The design of ligands based on the "Pyridine, 2,6-bis(trimethylsilyl)-" framework is guided by the unique steric and electronic properties imparted by the trimethylsilyl (B98337) groups, as well as the versatility of the pyridine (B92270) backbone for creating multidentate architectures.

Steric and Electronic Influence of Trimethylsilyl Groups on Coordination

The trimethylsilyl (TMS) groups at the 2 and 6 positions of the pyridine ring exert a profound influence on the coordination behavior of the resulting ligand. The sheer bulk of the -Si(CH₃)₃ groups creates significant steric hindrance around the nitrogen donor atom. This steric crowding can prevent the coordination of multiple ligands to a metal center, often enforcing lower coordination numbers than would be observed with less bulky pyridine derivatives. For instance, in manganese complexes with bulky bipyridine ligands, dimerization after one-electron reduction is eliminated, which significantly lowers the potential required to access doubly reduced states of the manganese catalysts. nih.govacs.orgresearchgate.netnih.gov This steric hindrance can also influence the geometry of the resulting metal complexes, favoring specific conformations to minimize steric clashes.

From an electronic standpoint, the trimethylsilyl group is generally considered to be electron-donating through an inductive effect. This effect increases the electron density on the pyridine nitrogen, enhancing its basicity and σ-donating ability towards a metal center. However, the presence of silicon can also introduce the possibility of σ-π or even d-π interactions, which can modulate the electronic properties of the ligand in a more complex manner. The interplay of these steric and electronic effects is crucial in determining the stability, reactivity, and catalytic activity of the corresponding metal complexes.

Exploration of Pyridine-Based Multidentate Ligand Architectures (e.g., Pincer Ligands)

The pyridine scaffold, substituted at the 2 and 6 positions, is an ideal platform for the construction of multidentate ligands, most notably pincer ligands. These tridentate ligands are designed to coordinate to a metal center in a meridional fashion, leading to highly stable and well-defined metal complexes. The "arms" of the pincer ligand, attached at the 2 and 6 positions of the pyridine ring, can be varied to include a wide range of donor groups, such as phosphines (PNP), amines (PNN), or carbenes (CNC), allowing for fine-tuning of the steric and electronic environment around the metal. rsc.orgacs.orge-bookshelf.de

The incorporation of bulky substituents, such as trimethylsilyl groups, either on the pyridine backbone or on the donor arms, is a key design principle. This steric bulk can protect the metal center, prevent undesirable side reactions like dimerization, and influence the catalytic activity. acs.orgresearchgate.netnih.gov For example, ruthenium complexes with pincer ligands derived from 2,6-bis(pyrazol-1-yl)pyridines have been synthesized and their catalytic activities in transfer hydrogenation have been investigated. researchgate.net Similarly, nickel complexes with 'pincer' pyridine dicarbene ligands have been prepared and their reactivity explored. rsc.org The ability to systematically modify the ligand architecture allows for the rational design of catalysts for specific applications, such as the reduction of carbon dioxide. nih.gov

Formation and Structural Characterization of Metal Complexes

The sterically demanding and electronically rich nature of 2,6-bis(trimethylsilyl)pyridine and its derivatives facilitates the formation of a diverse range of metal complexes with unique structural features.

Alkali Metal Complexes (e.g., Lithium)

The coordination chemistry of 2,6-bis(trimethylsilyl)pyridine derivatives with alkali metals has been explored, revealing interesting structural motifs. For instance, a trimetallic complex of lithium and nickel, [Li₂Ni(C₁₁H₂₁N₃Si₂)₂(C₄H₈O)₂], has been synthesized using the related N,N′-(pyridine-2,6-diyl)bis(trimethylsilylamide) ligand. iucr.org In this complex, the lithium cations are coordinated by two amido nitrogen atoms and a tetrahydrofuran (B95107) molecule, with a longer interaction to a pyridyl nitrogen. iucr.org The coordination geometry around the lithium is described as distorted tetrahedral. iucr.org Another relevant example is a lithium complex of pyridine-2,6-dicarboxylic acid, where the Li⁺ ion is coordinated to the two oxygen atoms and the nitrogen atom of the ligand, as well as to water molecules, resulting in a pentacoordinate geometry and the formation of a polymeric chain. nih.gov These structures highlight the ability of silylated pyridine ligands to support multinuclear and polymeric alkali metal assemblies.

Table 1: Selected Structural Data for an Alkali Metal Complex with a Related Ligand

| Compound | Metal Center | Coordination Geometry | Key Bond Lengths (Å) | Reference |

| [Li₂Ni(C₁₁H₂₁N₃Si₂)₂(C₄H₈O)₂] | Li(I) | Distorted tetrahedral | Li-N(amido): 2.031(18), 2.085(17); Li-O(THF): 1.854(19); Li-N(pyridyl): 2.473(17) | iucr.org |

Transition Metal Complexes (e.g., Co, Ni, Ru, Pd, Pt, Fe, Cu, Mn)

The coordination of 2,6-bis(trimethylsilyl)pyridine and its derivatives to transition metals has been extensively studied, leading to a wide array of complexes with diverse geometries and applications.

Cobalt (Co): Cobalt(II) complexes with substituted 2,6-bis(pyrazol-3-yl)pyridine ligands have been synthesized and structurally characterized. colab.ws X-ray diffraction studies revealed that the cobalt ion exists in a high-spin state (S = 3/2). colab.ws Other studies on cobalt(II) complexes with pyridine-based macrocyclic ligands have shown distorted octahedral or trigonal prismatic geometries. nih.govrsc.org

Nickel (Ni): The reaction of dichlorotetrakis(pyridine)nickel(II) with trimethylsilylmethylmagnesium chloride yields the unstable dialkyl derivative [Ni(CH₂SiMe₃)₂(py)₂], which exhibits a cis pyridine configuration. rsc.org In contrast, phosphine-containing analogues exist as mixtures of cis and trans isomers. rsc.org A heterometallic lithium-nickel complex, [Li₂Ni(C₁₁H₂₁N₃Si₂)₂(C₄H₈O)₂], features a nickel(II) cation in a distorted square-planar geometry, coordinated by two amido and two pyridyl nitrogen atoms. iucr.org Nickel(II) complexes with other bulky pyridine-based ligands have also been reported, often exhibiting square planar or distorted octahedral geometries. rsc.orgnih.govnih.govresearchgate.net

Ruthenium (Ru): Ruthenium(II) complexes with pincer ligands derived from pyridine, such as 2,6-bis(tert-butylthiomethyl)pyridine (SNStBu), have been synthesized. anu.edu.au These complexes, like Ru(SNStBu)Cl₂(PPh₃), are precursors for catalytically active species. Ruthenium complexes with other pyridine-based pincer ligands, including those with NHC and pyrazolyl arms, have been developed for applications in CO₂ reduction and transfer hydrogenation. researchgate.netnih.govrsc.org

Palladium (Pd) and Platinum (Pt): Palladium(II) and platinum(II) complexes with pyrrole (B145914) Schiff bases derived from pyridine have been synthesized and characterized. nih.gov These complexes typically adopt a square planar geometry. nih.govnih.gov The steric bulk of the ligands can influence the geometry, with some palladium complexes adopting a trans-configuration. nih.gov

Manganese (Mn): Manganese(II) complexes with bulky pyridine-based ligands have been investigated, particularly in the context of CO₂ reduction catalysis. nih.govacs.orgresearchgate.netnih.gov The steric bulk of the ligands is crucial for preventing dimerization of the catalytically active species. acs.orgresearchgate.netnih.gov

Table 2: Selected Examples of Transition Metal Complexes with 2,6-bis(trimethylsilyl)pyridine and Related Ligands

| Complex | Metal | Ligand | Coordination Geometry | Key Features | Reference(s) |

| [Ni(CH₂SiMe₃)₂(py)₂] | Ni(II) | Pyridine, Trimethylsilylmethyl | cis-square planar | Unstable dialkyl derivative | rsc.org |

| [Li₂Ni(C₁₁H₂₁N₃Si₂)₂(C₄H₈O)₂] | Ni(II) | N,N′-(pyridine-2,6-diyl)bis(trimethylsilylamide) | Distorted square-planar | Heterometallic complex | iucr.org |

| Ru(SNStBu)Cl₂(PPh₃) | Ru(II) | 2,6-bis(tert-butylthiomethyl)pyridine | Octahedral | Pincer ligand complex | anu.edu.au |

| [Mn(mesbpy)(CO)₃Br] | Mn(I) | 6,6′-dimesityl-2,2′-bipyridine | Octahedral | Bulky ligand prevents dimerization | acs.orgresearchgate.netnih.gov |

Lanthanide and Actinide Complexes (e.g., U, Th)

The large ionic radii of lanthanide and actinide elements make them well-suited to accommodate bulky ligands like 2,6-bis(trimethylsilyl)pyridine and its derivatives.

Uranium (U) and Thorium (Th): Tetravalent uranium and thorium complexes supported by a pyridine-decorated dianionic ligand have been synthesized and their reactivities compared. acs.org The complexes (N₂NN′)UCl₂ and (N₂NN′)ThCl₂ were found to be structurally similar but displayed disparate reactivities. acs.org In another study, the reaction of actinide chlorides with a silyl-substituted cyclobutadienyl ligand led to cyclometalation of a trimethylsilyl group, forming an An–C σ-bond (An = Th, U). acs.org Uranyl (UO₂²⁺) and thorium(IV) complexes with 2,6-bis(1-methylbenzimidazol-2-yl)pyridine have also been prepared, with proposed coordination numbers of eight for uranium and twelve for thorium. iarjset.com Bimetallic uranium complexes with 2,6-dipicolinoylbis(N,N-dialkylthioureas) have also been reported, where the uranyl ions are coordinated by the central O,N,O or N,N,N donor sets of the ligand. mdpi.com

Table 3: Selected Actinide Complexes with Silylated and Pyridine-Based Ligands

| Complex | Metal | Oxidation State | Ligand | Key Structural Feature | Reference |

| (N₂NN′)UCl₂ | U | +4 | Pyridine-decorated dianionic N₂NN′ | - | acs.org |

| (N₂NN′)ThCl₂ | Th | +4 | Pyridine-decorated dianionic N₂NN′ | - | acs.org |

| [(η⁴-Cb'''')An(η³-C₄H(SiMe₃)₃-κ-(CH₂SiMe₂)(Cl)]⁻ | Th, U | +4 | Tetrakis(trimethylsilyl)cyclobutadienyl | Cyclometalation of a trimethylsilyl group | acs.org |

| [UO₂(L)₂(NO₃)]NO₃·H₂O | U | +6 | 2,6-bis(1-methylbenzimidazol-2-yl)pyridine | Proposed coordination number of 8 | iarjset.com |

| [Th(L)₂(NO₃)₄]·4H₂O | Th | +4 | 2,6-bis(1-methylbenzimidazol-2-yl)pyridine | Proposed coordination number of 12 | iarjset.com |

Electronic Structure and Redox Properties of Metal-Ligand Adducts

The electronic states of metal complexes derived from 2,6-disubstituted pyridines are routinely investigated using a variety of spectroscopic techniques, including UV-visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide valuable insights into the nature of the metal-ligand bonding and the electronic transitions within the molecule.

For instance, in a series of mononuclear, octahedral first-row transition metal ion complexes with 2,6-bis[1-(4-methoxyphenylimino)ethyl]pyridine, UV-Vis spectroscopy was used to probe the electronic structure of the resulting trications, dications, monocations, and neutral species. nih.gov The observed electronic transitions are characteristic of the metal ion's d-orbital splitting in the specific ligand field environment and can also involve ligand-to-metal or metal-to-ligand charge transfer bands.

NMR spectroscopy is particularly useful for characterizing the structure of these complexes in solution. The chemical shifts of the ligand protons and carbons are sensitive to the coordination environment and the electronic properties of the metal center. For example, the ¹H and ¹³C{¹H} NMR spectra of a cobalt(II) pincer complex containing a 2,6-disubstituted pyridine with triazole moieties were consistent with the presence of a plane of symmetry in the molecule. nih.gov

While specific spectroscopic data for metal adducts of Pyridine, 2,6-bis(trimethylsilyl)- are not available, it is anticipated that its complexes would exhibit characteristic spectroscopic signatures. The electron-donating nature of the trimethylsilyl groups would likely influence the ligand field strength and, consequently, the energies of the d-d electronic transitions and the positions of charge transfer bands.

Table 2: Illustrative Spectroscopic Data for Analogous 2,6-Disubstituted Pyridine Complexes

| Complex Type | Spectroscopic Technique | Key Observations | Reference |

| mer-M(II)L⁰₂₂ (L⁰ = 2,6-bis[1-(4-methoxyphenylimino)ethyl]pyridine) | UV-Vis Spectroscopy | Characterization of electronic structures of tri-, di-, monocations, and neutral species. | nih.gov |

| Cobalt(II) pincer complex with a 2,6-disubstituted pyridine-triazole ligand | ¹H and ¹³C{¹H} NMR | Spectra consistent with a plane of symmetry. | nih.gov |

| Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate | ¹H and ¹³C NMR | Characteristic chemical shifts for the coordinated pyridine derivative. | orgsyn.org |

This table presents data for analogous compounds to illustrate spectroscopic analysis principles.

Electrochemical methods, particularly cyclic voltammetry, are powerful tools for investigating the redox properties of metal-ligand adducts. These studies reveal the potentials at which the metal center or the ligand can be oxidized or reduced, providing insights into the electronic communication between the metal and the ligand.

For example, the electrochemical properties of ruthenium complexes with the terpyridine-analogous ligand, 2,6-bis(2-naphthyridyl)pyridine (bnp), have been investigated. researchgate.net The redox potentials localized on the bnp ligand showed a significant positive shift compared to analogous Ru-terpyridine complexes, indicating that the electronic nature of the ligand has a profound impact on the redox behavior of the complex. researchgate.net

In a series of bis(pyridine-2,6-diimine)metal complexes, cyclic voltammetry and controlled potential coulometry demonstrated that the dications of most of the first-row transition metals could undergo a reversible one-electron oxidation to the corresponding trications, as well as reversible reductions to the monocations and neutral species. nih.gov This rich redox chemistry is a hallmark of complexes with non-innocent ligands, where the ligand itself can actively participate in the redox processes.

The electrochemical behavior of metal complexes with Pyridine, 2,6-bis(trimethylsilyl)- is expected to be influenced by the electron-donating trimethylsilyl groups. These groups would likely make the ligand easier to oxidize and the metal center more difficult to reduce, leading to shifts in the observed redox potentials compared to complexes with electron-withdrawing substituents.

Table 3: Representative Electrochemical Data for Analogous 2,6-Disubstituted Pyridine Complexes

| Complex | Technique | Key Redox Processes and Potentials | Reference |

| Ru(bnp)(tpy)₂ (bnp = 2,6-bis(2-naphthyridyl)pyridine) | Cyclic Voltammetry | bnp localized redox potentials shifted positively by 260–290 mV vs. analogous terpyridine complexes. | researchgate.net |

| ML₂n (L = pyridine-2,6-diimine, M = Mn, Fe, Co, Ni) | Cyclic Voltammetry, Coulometry | Reversible M(II)/M(III) oxidation and successive one-electron reductions of the complex. | nih.gov |

This table presents data for analogous compounds to illustrate electrochemical principles.

Catalytic Applications and Mechanistic Investigations

Homogeneous Catalysis

Ligands derived from the 2,6-disubstituted pyridine (B92270) framework are instrumental in a wide array of homogeneous catalytic reactions. The steric and electronic properties of these ligands can be finely tuned by modifying the substituents at the 2 and 6 positions, thereby influencing the activity, selectivity, and stability of the resulting metal complexes.

"Pyridine, 2,6-bis(trimethylsilyl)-" is a key building block for creating a diverse range of ligands for homogeneous catalysis. The trimethylsilyl (B98337) groups can be readily cleaved and replaced with various functional groups, leading to the formation of important ligand classes such as bis(imino)pyridines (PDI), pyridine bis(oxazolines) (PyBOX), and ligands bearing phosphinomethyl arms. nih.gov These ligands are prized for their ability to form stable pincer-type complexes with a variety of transition metals.

The design of these ligands is crucial for the performance of the catalyst. For instance, in palladium-catalyzed C–H functionalization, the ligand's structure is matched to the substrate class to achieve high reactivity and selectivity. nih.gov Similarly, the development of bis(imino)pyridine ligands has led to highly active iron and cobalt catalysts for polymerization reactions. nih.gov The modular synthesis of these ligands, often starting from precursors like 2,6-dihalo or 2,6-dicarbonitrile pyridines which can be conceptually derived from "Pyridine, 2,6-bis(trimethylsilyl)-", allows for systematic tuning of the catalyst's properties. csic.esnih.gov

Ligands derived from the 2,6-disubstituted pyridine scaffold have demonstrated significant utility in palladium-catalyzed cross-coupling reactions. The development of ligands that can effectively promote these reactions is a major focus in organic synthesis. For instance, palladium complexes bearing 2,6-bis(1,2,4-diazaphosphol-1-yl)pyridine as a ligand have been utilized in Heck coupling reactions. researchgate.net

A notable application involves the synthesis of complex molecular architectures through sequential cross-coupling reactions. For example, a twofold Sonogashira cross-coupling reaction between 2,6-dibromopyridine (B144722) and 4-functionalized-2-ethynylanilines has been used to create 2,6-bis(2-anilinoethynyl)pyridine scaffolds, which are valuable for developing anion sensors. nih.gov This type of transformation highlights the potential of using "Pyridine, 2,6-bis(trimethylsilyl)-" as a starting point, where the trimethylsilyl groups would be converted to leaving groups like halides to enable the cross-coupling.

Furthermore, chiral pyridine bis(oxazoline) (PyBOX) ligands are effective in nickel-catalyzed asymmetric Negishi cross-couplings of secondary allylic chlorides with alkylzinc reagents. nih.gov The use of pyridine sulfinates, which can be seen as derivatives of the pyridine core, as nucleophilic coupling partners in palladium-catalyzed cross-coupling with aryl halides has also been shown to be highly effective, particularly for the synthesis of drug molecules containing pyridine rings. semanticscholar.org

Table 1: Application of Pyridine-Derived Ligands in Cross-Coupling Reactions

| Ligand Type | Metal | Cross-Coupling Reaction | Substrates | Product | Reference |

| 2,6-Bis(1,2,4-diazaphosphol-1-yl)pyridine | Palladium | Heck Coupling | Aryl bromides, Olefins | Substituted olefins | researchgate.net |

| Pyridine Bis(oxazoline) (PyBOX) | Nickel | Asymmetric Negishi Coupling | Secondary allylic chlorides, Alkylzincs | Chiral allylated products | nih.gov |

| Pyridine-2-sulfinates | Palladium | Cross-Coupling | Aryl halides, Pyridine sulfinates | Biaryl compounds | semanticscholar.org |

Iron complexes featuring bis(imino)pyridine (PDI) ligands have emerged as highly active and selective catalysts for the hydrosilylation of olefins. acs.org These catalysts exhibit exceptional performance in the monohydrosilylation of 1,2,4-trivinylcyclohexane, a reaction crucial for the manufacturing of low rolling resistance tires. The selectivity for the desired 4-alkene hydrosilylation far surpasses that of traditional platinum catalysts. acs.org The steric and electronic properties of the aryl substituents on the imine groups play a critical role in controlling the catalyst's activity and selectivity. acs.org

In addition to olefin hydrosilylation, enantiopure pyridine bis(oxazoline) (PyBOX) and bis(oxazoline) (BOX) iron dialkyl complexes are effective precatalysts for the asymmetric hydrosilylation of ketones. acs.org These reactions proceed at room temperature and can achieve high enantioselectivities. A detailed mechanistic study on the iron(II)-catalyzed hydrosilylation of ketones with boxmi ligands (a type of PyBOX ligand) revealed the pathways for precatalyst activation and the catalytic cycle. acs.org

Table 2: Performance of Pyridine-Derived Iron Catalysts in Hydrosilylation

| Catalyst System | Substrate | Silane | Product | Selectivity/ee | Reference |

| [(iPr,EtPDI)FeN2]2(μ2-N2) | 1,2,4-Trivinylcyclohexane | Tertiary alkoxy silanes | Monohydrosilylated product | 94% for 4-vinyl | acs.org |

| (IndPybox)Fe(CH2SiMe3)2 | Acetophenone | Diphenylsilane | 1-Phenylethanol silyl (B83357) ether | 96% ee | acs.org |

| [Mes-BIANMe]FeCl2 | Various ketones and aldehydes | Diphenylsilane | Corresponding alcohols | up to 99% yield | csic.es |

Iron and cobalt complexes containing 2,6-bis(imino)pyridyl ligands are a well-established class of highly active catalysts for ethylene (B1197577) oligomerization and polymerization. nih.govrsc.org The activity and the properties of the resulting polyethylene (B3416737) are highly dependent on the structure of the ligand, particularly the substituents on the aryl groups of the imines, and the reaction conditions. acs.org These catalysts, when activated with methylaluminoxane (B55162) (MAO), can achieve productivities in the range of 3750–20600 g/mmol ·h·bar for iron-based systems. acs.org

The versatility of these catalysts allows for the production of a range of polyethylenes, from linear high-density polyethylene to oligomers. The nature of the metal center also plays a crucial role, with iron catalysts generally being more active than their cobalt counterparts. acs.org More recent developments have focused on creating thermally stable catalysts by modifying the ligand framework, such as by fusing carbocyclic rings to the central pyridine. mdpi.com

Table 3: Ethylene Polymerization with 2,6-Bis(imino)pyridyl Metal Catalysts

| Metal | Ligand Substituent (R1) | Activator | Activity ( g/mmol ·h·bar) | Polymer Mw | Reference |

| Iron | Me | MAO | ~10 times higher than R1=H | 14,000 - 611,000 | acs.org |

| Cobalt | Me | MAO | 450 - 1740 | 14,000 - 611,000 | acs.org |

| Iron | 2,6-diisopropylphenyl | MAO | High | - | rsc.org |

| Cobalt | 2,6-diisopropylphenyl | MAO | High | - | rsc.org |

The direct functionalization of C-H bonds is a powerful strategy in organic synthesis, and ligands derived from the 2,6-disubstituted pyridine scaffold play a role in this area. Rare-earth metal catalysts, particularly those of yttrium, have been shown to catalyze the selective ortho-alkylation of pyridines with olefins via C-H bond activation. beilstein-journals.org

A significant development is the use of 2-aminoalkoxy-bis(phenolate)yttrium complexes functionalized with a silyl-protected, ortho-methylated hydroxy-pyridine for rare earth metal-mediated group-transfer polymerization. Current time information in Bangalore, IN.researchgate.net The initiation of this polymerization occurs through a C-H bond activation step. This demonstrates a direct application of a silyl-substituted pyridine derivative in a catalytic process involving C-H activation. Current time information in Bangalore, IN.researchgate.net The trimethylsilyl group in "Pyridine, 2,6-bis(trimethylsilyl)-" can be seen as a precursor to the reactive C-H bond in such catalytic cycles.

Mechanistic Insights into Catalytic Cycles

A thorough understanding of the reaction mechanism is essential for optimizing existing catalytic systems and designing new ones. Research into catalysts based on silylated pyridines focuses on identifying the true active species, understanding the role of the ligand, and mapping the energy landscape of the reaction pathway.

Identifying the catalytically active species and the intermediates that form during a reaction is a primary goal of mechanistic studies. In the dual-catalyst system for C-H amination, for instance, an imido-ruthenium species is proposed as the key intermediate that executes the enantioselective C-H amination. wikipedia.org For ethylene polymerization reactions using bis(imino)pyridine iron and cobalt complexes, determining the nature of the active species—specifically the oxidation state of the metal and the structure of the initiating complex—is critical to controlling the polymerization activity and the properties of the resulting polymer. nih.gov In iron-catalyzed C(sp²)-H borylation using pyridine(diimine) ligands, stoichiometric studies of iron borohydride (B1222165) and iron furyl complexes have revealed that C-H activation is facile, while the subsequent C-B bond formation may be the slower, turnover-limiting step. nih.gov

In many catalytic systems, the ligand is not merely a passive scaffold for the metal center but actively participates in the reaction. This concept, known as "ligand non-innocence" or "metal-ligand cooperativity," is crucial for understanding reactivity. The pyridine(diimine) ligand in iron-catalyzed borylation, for example, is redox-active, meaning it can accept and donate electrons during the catalytic cycle, thereby modulating the reactivity of the iron center. nih.gov Similarly, zinc complexes with 2,6-bis(imino)-1,4-dihydropyridinate ligands exhibit dual reactivity. The ligand itself can act as a hydride donor, akin to the biological cofactor NADH, while the zinc-alkyl bond provides a site for metal-centered reactivity. scispace.com This cooperative action between the metal and the reactive ligand enables complex transformations.

To gain a detailed map of a reaction pathway, chemists employ a variety of kinetic and spectroscopic techniques.

Kinetic Studies: Measuring reaction rates under different conditions helps to determine the reaction order and identify the rate-determining step. For the enantioselective C-H amination catalyzed by a nickel complex, kinetic studies showed the reaction is first-order in catalyst and zero-order in the substrate, providing insight into the sequence of events in the catalytic cycle. digitellinc.com

Spectroscopic Studies: Techniques like Nuclear Magnetic Resonance (NMR), Electron Paramagnetic Resonance (EPR), and Mössbauer spectroscopy are used to characterize the structures of catalysts and intermediates. nih.gov In the study of pyridine(diimine) iron catalysts, these methods, complemented by DFT calculations, were essential to determine the electronic structures of key intermediates and identify catalyst deactivation pathways, such as the formation of an inactive iron dimer. nih.gov NMR coordination shifts and DFT calculations have also been used to probe the reactivity of bis(pyridine)-ligated gold(III) complexes, showing how the electronic properties of the pyridine ligand modulate catalytic activity. researchgate.net

Supramolecular Assemblies and Host Guest Systems

Self-Assembly Strategies Involving Pyridine-Based Scaffolds

The self-assembly of molecules into well-defined, ordered structures is a cornerstone of supramolecular chemistry. Pyridine-based scaffolds, including 2,6-bis(trimethylsilyl)pyridine, are instrumental in this area due to their predictable coordination behavior and the potential for synthetic modification.

The creation of metallosupramolecular architectures relies on the precise control of coordination interactions between metal ions and organic ligands. The geometry of the final structure is dictated by the coordination preferences of the metal center and the shape and connectivity of the ligand. Pyridine-containing ligands are widely used in this context. For instance, bis-bidentate pyridine-containing ligands can react with nickel(II) ions to form dinuclear triple-stranded helicates and tetrahedral cage complexes nih.gov.

While direct studies on 2,6-bis(trimethylsilyl)pyridine are limited, the analogous compound, 2,6-bis(trimethyltin)pyridine , serves as a key precursor in synthesizing extended pyridine-based ligands for metallosupramolecular assemblies. This precursor can be synthesized in high yields and on a large scale, facilitating its use in Stille-type cross-coupling reactions to create more complex ligands like bipyridines and terpyridines cmu.edu. This synthetic strategy opens up avenues for creating a variety of functional ligands from a versatile building block, a role that 2,6-bis(trimethylsilyl)pyridine is also well-suited to play. The design of these complex architectures often involves the use of metalloligands, where a metal-containing fragment is incorporated into a larger ligand structure. This approach has been successfully used with pyridine-2,6-dicarboxamide based ligands to construct discrete trinuclear and tetranuclear complexes as well as 1D, 2D, and 3D coordination polymers nih.gov.

The table below summarizes the synthesis of a key precursor for pyridine-based supramolecular ligands.

| Precursor Compound | Starting Materials | Yield | Significance |

| 2,6-Bis(trimethyltin)pyridine | 2,6-Dichloropyridine or 2,6-Dibromopyridine (B144722) and sodium trimethylstannane (B102407) | 69% | Serves as a versatile building block for extended pyridine-based ligands used in supramolecular chemistry. cmu.edu |

Coordination polymers are extended structures formed by the coordination of metal ions with bridging organic ligands. The flexibility and coordination geometry of the ligand are crucial in determining the final structure of the polymer. Flexible bis(pyridylurea) ligands, for example, can adopt different conformations (anti or gauche) depending on the metal salt used, leading to a variety of structures from 1D zigzag chains to 3D interwoven networks rsc.org.

The 2,6-bis(pyrazol-3-yl)pyridine scaffold, a structural relative of 2,6-bis(trimethylsilyl)pyridine, has been shown to form coordination polymers. These can be synthesized under both mild and harsh solvothermal conditions, sometimes involving proton-coupled electron transfer (PCET) processes to generate the final structure nih.govnih.gov. Similarly, the "click" ligand, 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine, which features a tridentate 2,6-bis(1,2,3-triazol-4-yl)pyridine core, forms coordination polymers with silver(I) ions and a discrete octahedral complex with iron(II) researchgate.netmdpi.com. These examples highlight the potential of 2,6-disubstituted pyridines to act as versatile linkers in the construction of coordination polymers with diverse topologies and properties. The trimethylsilyl (B98337) groups in 2,6-bis(trimethylsilyl)pyridine can be readily converted to other functional groups, such as alkynes, which can then participate in click reactions to form triazole-containing ligands for coordination polymer synthesis.

The following table details examples of coordination polymers formed from 2,6-disubstituted pyridine (B92270) scaffolds.

| Ligand Scaffold | Metal Ion(s) | Resulting Structure | Reference |

| N,N′-ethane-1,2-diylbis(3-pyridin-4-ylurea) | Zn(II), Cd(II), Cu(II) | 1D zigzag chains, 2D corrugated sheets, 3D interwoven networks | rsc.org |

| 2,6-bis(pyrazol-3-yl)pyridine | Fe(II)/Fe(III), Ag(I) | 1D coordination polymers | nih.govnih.gov |

| 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine | Ag(I), Fe(II) | Coordination polymers and discrete complexes | researchgate.netmdpi.com |

| Pyridine-2,4,6-tricarboxylic acid | Cd(II), Mn(II), Ni(II), etc. | Various coordination polymers depending on reaction conditions | rsc.org |

Supramolecular gels are formed through the self-assembly of low-molecular-weight gelators into a three-dimensional network that immobilizes the solvent. The formation of these gels is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. While there is no direct report of 2,6-bis(trimethylsilyl)pyridine forming supramolecular gels, related pyridine derivatives have been successfully employed as gelators.

For instance, the self-assembly of pyridine-aryl based thiosemicarbazides, synthesized via microwave-assisted methods, leads to extended supramolecular hydrogen bonding arrays rsc.org. These compounds and their zinc(II) complexes demonstrate the potential of pyridine-based building blocks in creating functional supramolecular materials rsc.org. The ability to tune hydrogen bonding strength in 2,6-bis(cycloalkylcarbonylamino)pyridine assemblies further underscores the versatility of the 2,6-disubstituted pyridine scaffold in designing systems with controlled association properties researchgate.net. The trimethylsilyl groups of 2,6-bis(trimethylsilyl)pyridine could potentially be hydrolyzed to silanols, which are known to form extensive hydrogen-bonded networks, a key feature in many supramolecular gels.

Computational Chemistry Studies

Quantum Mechanical Calculations (e.g., Density Functional Theory)

Quantum mechanical calculations, with Density Functional Theory (DFT) at the forefront, have been widely employed to model the properties of Pyridine (B92270), 2,6-bis(trimethylsilyl)- with a high degree of accuracy. These methods allow for a detailed examination of the molecule's electronic landscape and its influence on geometry and reactivity.

Prediction of Molecular Geometries and Electronic Structures

DFT calculations are routinely used to predict the equilibrium geometry of molecules, including bond lengths, bond angles, and dihedral angles. For Pyridine, 2,6-bis(trimethylsilyl)-, these calculations reveal the significant steric influence of the bulky trimethylsilyl (B98337) (TMS) groups on the pyridine ring. The C-Si bond lengths and the C-N-C bond angle within the pyridine ring are key parameters that can be precisely calculated. researchgate.netrsc.org A study on 2,6-bis(bromomethyl)pyridine (B1268884) using DFT with the B3LYP/6-311G(d,p) basis set provides a reference for the expected bond lengths and angles in a 2,6-disubstituted pyridine system. researchgate.net While experimental data for the exact geometry of Pyridine, 2,6-bis(trimethylsilyl)- may be limited, DFT provides a reliable theoretical model. researchgate.netuci.edu

The electronic structure, particularly the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is crucial for understanding a molecule's reactivity. researchgate.netmdpi.comscispace.comnih.gov In Pyridine, 2,6-bis(trimethylsilyl)-, the HOMO is typically localized on the pyridine ring, reflecting its aromatic character and the electron-donating nature of the nitrogen atom. The bulky TMS groups, through hyperconjugation and inductive effects, can influence the energy levels of these frontier orbitals. mdpi.com The HOMO-LUMO energy gap, a key indicator of chemical reactivity, can be accurately computed, providing insights into the molecule's stability and its propensity to engage in electronic transitions. nih.govnih.gov

| Parameter | Predicted Value Range | Method | Reference |

| C-C (pyridine ring) Bond Length | 1.38 Å - 1.40 Å | DFT | researchgate.net |

| C-N (pyridine ring) Bond Length | 1.33 Å - 1.35 Å | DFT | researchgate.net |

| C-Si Bond Length | ~1.87 Å | DFT | Inferred |

| C-N-C Bond Angle | ~117° - 119° | DFT | researchgate.net |

| HOMO Energy | -6.0 to -7.0 eV | DFT | Inferred |

| LUMO Energy | -0.5 to -1.5 eV | DFT | Inferred |

| HOMO-LUMO Gap | 4.5 to 6.5 eV | DFT | Inferred |

Note: The values in the table are typical ranges inferred from studies on similar substituted pyridines and silylated compounds. Exact values would require a specific DFT calculation for Pyridine, 2,6-bis(trimethylsilyl)-.

Elucidation of Reaction Mechanisms and Transition States

Computational studies have been pivotal in unraveling the mechanisms of reactions involving silylated pyridines. For instance, the silylation of pyridine itself has been a subject of mechanistic investigation, with proposed pathways involving intermediates like 1-(triethylsilyl)pyridinium cations. nih.govacs.org DFT calculations can be used to map the potential energy surface of a reaction, identifying intermediates, transition states, and the associated activation energies. oberlin.edu

A key area of interest is the migration of silyl (B83357) groups, a process that can be modeled computationally. purdue.edunih.govtuni.fi The elucidation of transition state structures for silyl group migrations provides a deeper understanding of the factors controlling these rearrangements. nih.gov For example, studies on the thermal 1,5-hydrogen rearrangements of silyl-substituted vinylcyclopropanes have shown that the silyl group can significantly lower the activation barrier, a phenomenon explained through the analysis of the transition state geometry and orbital interactions. nih.gov Similar principles can be applied to understand potential rearrangements or reactions of the TMS groups in Pyridine, 2,6-bis(trimethylsilyl)-.

Furthermore, the role of silyl-iridium complexes in catalyzing C-H functionalization of pyridines has been clarified through mechanistic proposals supported by computational evidence. nih.gov These studies highlight the ability of computational chemistry to rationalize experimentally observed reactivity and guide the design of new catalytic systems.

Analysis of Bonding Nature in Metal Complexes

Pyridine and its derivatives are ubiquitous ligands in coordination chemistry. The introduction of trimethylsilyl groups at the 2 and 6 positions significantly modifies the steric and electronic properties of the pyridine ligand, which in turn affects the nature of the metal-ligand bond. Natural Bond Orbital (NBO) analysis, a powerful computational tool, can be used to probe the donor-acceptor interactions between the pyridine nitrogen and a metal center. nih.govnih.govaimspress.com

NBO analysis can quantify the charge transfer from the ligand's lone pair to the metal's vacant orbitals, providing a quantitative measure of the bond strength. In complexes of Pyridine, 2,6-bis(trimethylsilyl)-, the bulky TMS groups can enforce a specific coordination geometry and influence the electronic communication between the metal and the pyridine ring. aimspress.com The electron-releasing nature of the trimethylsilyl groups can enhance the electron density on the pyridine nitrogen, potentially leading to stronger sigma donation to the metal. However, the steric hindrance can also lead to longer, weaker metal-nitrogen bonds compared to less substituted pyridines. DFT calculations can precisely model these competing effects. researchgate.net

Molecular Dynamics Simulations

While quantum mechanical calculations provide a static picture of molecules at their energy minima, molecular dynamics (MD) simulations offer a dynamic view, capturing the conformational flexibility and behavior of molecules in solution over time. youtube.comnih.gov

Conformational Analysis and Flexibility Studies

The presence of two bulky trimethylsilyl groups introduces significant conformational flexibility in Pyridine, 2,6-bis(trimethylsilyl)-. The rotation around the C-Si bonds allows the methyl groups of the TMS substituents to adopt various orientations. MD simulations can explore the potential energy landscape associated with these rotations, identifying low-energy conformers and the barriers between them. nih.govnih.govnih.govrsc.org

Studies on the conformational preferences of other silylated heterocycles and related molecules provide a framework for understanding the behavior of this compound. nih.govnih.gov For instance, the conformational analysis of 3-(trimethylsilyl)propionic acid has revealed the influence of the silyl group on the rotational equilibrium around C-C single bonds. nih.gov In Pyridine, 2,6-bis(trimethylsilyl)-, the interactions between the methyl groups of the two TMS substituents and with the pyridine ring will dictate the preferred conformations. MD simulations can quantify the population of different conformers in a given solvent, providing insights into the molecule's average shape and steric profile in solution. acs.org

Investigation of Ligand Dynamics in Solution

When Pyridine, 2,6-bis(trimethylsilyl)- acts as a ligand in a metal complex, its dynamic behavior in solution is of great interest. MD simulations can be used to study the dynamics of the entire complex, including the motion of the ligand relative to the metal center and the surrounding solvent molecules. nih.govacs.orgnih.gov

Key aspects that can be investigated include:

Ligand Exchange Dynamics: MD simulations can model the process of ligand association and dissociation from a metal center, providing insights into the stability of the complex. nih.gov

Flexibility of the Coordinated Ligand: The simulations can show how coordination to a metal center affects the conformational freedom of the Pyridine, 2,6-bis(trimethylsilyl)- ligand.

While specific MD simulation studies focused solely on Pyridine, 2,6-bis(trimethylsilyl)- are not abundantly found in the literature, the methodologies are well-established and can be readily applied to gain a deeper understanding of its dynamic behavior in solution and in the context of its metal complexes. youtube.comnih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Structural Elucidation Techniques

Structural elucidation is fundamental to verifying the synthesis and understanding the steric and electronic nature of 2,6-bis(trimethylsilyl)pyridine. Both solid-state and solution-phase techniques are employed to provide a complete picture of its architecture.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. For 2,6-bis(trimethylsilyl)pyridine and its derivatives, this technique provides invaluable data on bond lengths, bond angles, and intermolecular interactions.

A study on bis(pyridine)bis(trimethylsilylmethyl)nickel(II), a related complex, demonstrated through X-ray crystallography a cis configuration for the pyridine (B92270) ligands with an N-Ni-N angle of 87.5°. nih.gov In another example, a pyridine-stabilized silanonetungsten complex, the coordination bond between the silicon and the pyridine nitrogen was found to be slightly elongated compared to a similar complex with the more basic 4-(N,N-dimethylamino)pyridine (DMAP), indicating weaker coordination due to the electronic properties of the pyridine ligand. wikipedia.org

These studies underscore the capability of single-crystal X-ray diffraction to elucidate the subtle interplay of steric and electronic effects that govern the solid-state structures of compounds containing the 2,6-bis(trimethylsilyl)pyridine moiety. The technique is also essential in studying the products of reactions involving silylated pyridines, such as the silylative reduction that leads to various structurally diverse azacyclic compounds, whose stereochemistry can be unambiguously determined. researchgate.net

Table 1: Illustrative Crystallographic Data for a Related Nickel(II) Complex

| Parameter | [Ni(CH₂SiMe₃)₂(py)₂] |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.154(3) |

| b (Å) | 9.112(2) |

| c (Å) | 18.259(4) |

| β (°) | 111.43(2) |

| Z | 4 |

| R-factor | 0.057 |

| Reference | nih.gov |

(Note: This table presents data for a complex containing pyridine and trimethylsilylmethyl ligands to illustrate the type of information obtained from X-ray diffraction studies in this chemical space.)

NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of "Pyridine, 2,6-bis(trimethylsilyl)-" in both solution and solid phases. ¹H, ¹³C, and ²⁹Si NMR are particularly informative.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For 2,6-bis(trimethylsilyl)pyridine, the spectrum is expected to show a singlet for the 18 protons of the two equivalent trimethylsilyl (B98337) groups and two signals for the aromatic protons of the pyridine ring. The signal for the TMS protons typically appears at high field (around 0 ppm), a characteristic feature used in analysis. researchgate.net The aromatic region would display a triplet for the proton at the 4-position (para) and a doublet for the protons at the 3 and 5-positions (meta), consistent with the C₂ᵥ symmetry of the molecule.

¹³C NMR: The carbon-13 NMR spectrum reveals the number and type of carbon environments. One would expect to see a signal for the methyl carbons of the TMS groups and three distinct signals for the pyridine ring carbons (C2/C6, C3/C5, and C4). acs.org The chemical shifts of the pyridine carbons are influenced by the electron-donating and steric effects of the TMS substituents.

²⁹Si NMR: Silicon-29 NMR is especially valuable for organosilicon compounds. researchgate.net A single resonance is expected for the two equivalent silicon atoms in 2,6-bis(trimethylsilyl)pyridine. The chemical shift provides direct insight into the electronic environment of the silicon nucleus. acs.orgjkps.or.kr For instance, in related silylated compounds, ²⁹Si NMR chemical shifts can vary significantly depending on the substituents attached to the silicon atom. nih.govresearchgate.net

Solid-State NMR: Solid-state NMR (ssNMR) can be used to study the compound in its crystalline or amorphous solid form, providing information that is complementary to X-ray diffraction, especially for disordered or non-crystalline materials. mdpi.com Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used. nih.gov For silylated pyridines adsorbed on surfaces, such as zeolites, solid-state NMR can distinguish between different interaction states (e.g., physisorbed vs. chemisorbed) and probe their dynamics. researchgate.net

Table 2: Typical NMR Data Ranges for Silylated Pyridines

| Nucleus | Group | Typical Chemical Shift (ppm) | Remarks |

|---|---|---|---|

| ¹H | -Si(CH ₃)₃ | ~0.0 - 0.5 | Sharp singlet, integrates to 18H |

| ¹H | Pyridine H -3,5 (meta) | ~7.0 - 7.5 | Doublet |

| ¹H | Pyridine H -4 (para) | ~7.5 - 8.0 | Triplet |

| ¹³C | -Si(C H₃)₃ | ~0 - 5 | Single resonance |

| ¹³C | Pyridine C -2,6 | ~165 - 175 | Broadened due to proximity to Si |

| ¹³C | Pyridine C -3,5 | ~120 - 130 | |

| ¹³C | Pyridine C -4 | ~135 - 145 | |

| ²⁹Si | -Si (CH₃)₃ | ~ -10 to +10 | Dependent on solvent and electronic effects |

(Note: These are approximate ranges based on data for related silylated pyridine compounds and may vary based on solvent and specific molecular structure.) acs.orgacs.orgnist.govresearchgate.net

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the molecular vibrations of 2,6-bis(trimethylsilyl)pyridine, offering a "fingerprint" for its identification and structural analysis.

IR Spectroscopy: The IR spectrum reveals vibrations that cause a change in the molecule's dipole moment. Key expected absorptions include:

C-H stretching: Aromatic C-H stretches from the pyridine ring are typically found in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretches from the methyl groups of the TMS substituents appear in the 2850-3000 cm⁻¹ range.

Pyridine Ring Vibrations: Characteristic ring stretching vibrations (ν(C=C), ν(C=N)) occur in the 1400-1600 cm⁻¹ region. The positions of these bands are sensitive to the substitution pattern. acs.orgacs.org For 2,6-disubstituted pyridines, specific patterns of bands in this region can confirm the substitution. researchgate.net

Si-C Vibrations: The Si-C bond vibrations and the characteristic umbrella-like deformation of the CH₃ groups attached to silicon (ρ(CH₃)) give rise to strong absorptions, typically around 1250 cm⁻¹ and in the 750-860 cm⁻¹ range. nih.gov

Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability and is often complementary to IR.

The symmetric "breathing" mode of the pyridine ring, which is often weak in the IR spectrum, usually gives a strong signal in the Raman spectrum around 990 cm⁻¹.

The Si-C symmetric stretching vibration also tends to be strong in the Raman spectrum.

The low-frequency region of the Raman spectrum can provide information about the vibrations of the entire molecular skeleton and any intermolecular interactions in the solid state. nist.gov

Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign the observed vibrational modes accurately. nih.gov

Table 3: Characteristic Vibrational Frequencies for 2,6-bis(trimethylsilyl)pyridine

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H stretch (in TMS) | 2850 - 3000 | IR, Raman |

| Pyridine ring stretches | 1400 - 1600 | IR, Raman |

| CH₃ deformation (in TMS) | ~1250 | IR (strong) |

| Pyridine ring breathing | ~990 | Raman (strong) |

| Si-C stretches & CH₃ rocking | 750 - 860 | IR (strong) |

(Note: This table summarizes key expected vibrational bands based on data for 2,6-disubstituted pyridines and trimethylsilyl-containing compounds.) acs.orgnih.govresearchgate.net

Electronic and Electrochemical Characterization

Understanding the electronic structure and redox properties of 2,6-bis(trimethylsilyl)pyridine is achieved through electronic spectroscopy and electrochemical methods. These techniques probe the molecule's interaction with light and its ability to accept or donate electrons.

UV-Visible (UV-Vis) absorption spectroscopy provides information on the electronic transitions within the molecule. The pyridine ring possesses π and n (non-bonding) electrons, leading to characteristic π → π* and n → π* transitions.

π → π transitions:* These are typically high-energy, intense absorptions found in the far-UV region. For pyridine itself, strong absorptions related to the benzene-like ¹B₂ᵤ and ¹B₁ᵤ states appear below 270 nm.

n → π transition:* This transition involves the lone pair of electrons on the nitrogen atom. It is lower in energy and much weaker in intensity, appearing around 270-300 nm for pyridine.

The introduction of two trimethylsilyl groups at the 2 and 6 positions is expected to cause a slight red-shift (bathochromic shift) of these absorption bands due to the electron-donating nature and σ-π conjugation effects of the Si-C bonds.

Table 4: Photophysical Data for a Related Polymer Containing 2,6-Substituted Pyridine

| Compound | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (Φ) |

|---|---|---|---|

| P-1 | 385 | 495 | 0.21 |

(Note: Data for polymer P-1, which contains 2,6-pyridine units, is shown to illustrate the photophysical properties that can arise in larger systems built from such monomers.)

Cyclic voltammetry (CV) is the primary technique used to investigate the electrochemical behavior of 2,6-bis(trimethylsilyl)pyridine. It provides information on the reduction and oxidation potentials, revealing the ease with which the molecule can accept or lose electrons.

The pyridine ring is known to be reducible, but at very negative potentials. The reduction potential is significantly influenced by the substituents on the ring. Electron-donating groups, such as trimethylsilyl, are expected to make the reduction more difficult (shift the potential to more negative values) compared to unsubstituted pyridine.

Recent studies have utilized electrochemical methods to achieve the site-selective silylation of pyridines. In these processes, the pyridine ring is first reduced electrochemically to a reactive intermediate, which then reacts with a silylating agent. These studies demonstrate that the pyridine core can be made to accept electrons under specific conditions, and CV is instrumental in determining the optimal potentials for these transformations. The redox properties are crucial for applications in areas like redox flow batteries and photoredox catalysis where pyridine derivatives act as electron acceptors or donors.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique indispensable for the study of chemical species that possess unpaired electrons, such as radicals and transition metal complexes. wikipedia.orglibretexts.org While Pyridine, 2,6-bis(trimethylsilyl)- is a diamagnetic molecule, its paramagnetic derivatives, such as a radical anion formed by one-electron reduction, can be effectively characterized using EPR spectroscopy. youtube.com

The analysis of a paramagnetic species derived from this compound would focus on interpreting the EPR spectrum to determine key parameters. The g-factor would provide information about the electronic environment of the unpaired electron. libretexts.org Furthermore, hyperfine interactions between the unpaired electron and magnetic nuclei within the molecule would provide structural details. libretexts.org For a radical of 2,6-bis(trimethylsilyl)pyridine, the most significant hyperfine couplings would be expected with the nitrogen atom (¹⁴N, I=1) of the pyridine ring and, if isotopically enriched, with the silicon atoms (²⁹Si, I=1/2) of the trimethylsilyl groups. The large hyperfine coupling constants observed for other silicon-centered radicals suggest that the unpaired electron has substantial s character. nih.gov The resulting splitting patterns and coupling constants would allow for the mapping of the spin density distribution across the molecule, confirming the location of the unpaired electron and providing insight into the molecular and electronic structure of the paramagnetic species.

Mass Spectrometric Approaches for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for the identification and structural characterization of chemical compounds. For Pyridine, 2,6-bis(trimethylsilyl)-, both high-resolution and tandem mass spectrometry provide complementary information crucial for its unambiguous identification.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the elemental composition of a molecule with high accuracy by providing a precise measurement of its mass-to-charge ratio. escholarship.org For Pyridine, 2,6-bis(trimethylsilyl)-, which has the molecular formula C₁₁H₂₁NSi₂, HRMS can distinguish its exact mass from other compounds with the same nominal mass. The theoretical monoisotopic mass of the neutral molecule is 223.1213 Da. HRMS analysis of the protonated molecule, [M+H]⁺, would yield an experimental mass that can be compared to the theoretical value to confirm the elemental formula with a high degree of confidence.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion [C₁₁H₂₁NSi₂]⁺

| Mass (Da) | Relative Abundance (%) |

|---|---|

| 223.1213 | 100.00 |

| 224.1246 | 16.03 |

| 225.1255 | 9.77 |

This interactive table displays the expected relative abundances for the primary isotopic peaks of Pyridine, 2,6-bis(trimethylsilyl)-.

Tandem Mass Spectrometry for Fragmentation Pathway Elucidation